Biological activity of (S)-2-(5,5-Dimethylmorpholin-2-yl)acetic acid
Biological activity of (S)-2-(5,5-Dimethylmorpholin-2-yl)acetic acid
The following technical guide details the biological activity, mechanism, and experimental applications of (S)-2-(5,5-Dimethylmorpholin-2-yl)acetic acid , widely recognized in the field of neuroscience and pharmacology by its code name, SCH 50911 .
A Selective GABA-B Receptor Antagonist[1][2][3][4]
Executive Summary
(S)-2-(5,5-Dimethylmorpholin-2-yl)acetic acid (SCH 50911) is a high-affinity, selective, and orally active antagonist of the GABA-B receptor .[1][2][3] Unlike earlier generations of antagonists (e.g., phaclofen, 2-hydroxysaclofen), SCH 50911 exhibits superior blood-brain barrier (BBB) penetration and potency.
Its primary utility lies in dissecting the physiological roles of GABA-B receptors in synaptic transmission, plasticity (LTP/LTD), and network excitability. It is a critical tool compound for investigating the pathophysiology of absence seizures, anxiety, and cognitive disorders.
Chemical Identity & Physicochemical Properties[3][4]
| Property | Specification |
| Common Name | SCH 50911 |
| IUPAC Name | (S)-2-(5,5-Dimethylmorpholin-2-yl)acetic acid |
| CAS Number | 160415-07-6 (HCl salt: 160415-06-5) |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Chirality | (S)-Enantiomer (Critical for binding affinity) |
| Solubility | Water (>100 mM), PBS (>100 mM), DMSO (Limited) |
| pKa | ~3.5 (Carboxylic acid), ~8.5 (Morpholine nitrogen) |
Structural Insight: The molecule features a morpholine ring constrained by a gem-dimethyl group at position 5. This structural modification serves two purposes:
-
Metabolic Stability: The methyl groups block cytochrome P450-mediated oxidation at the
-carbon, a common metabolic soft spot in morpholines. -
Conformational Lock: The steric bulk restricts the ring pucker, orienting the acetic acid tail (the pharmacophore) into the optimal position for interaction with the GABA-B orthosteric binding site.
Mechanism of Action
SCH 50911 functions as a competitive antagonist at the GABA-B receptor.[2][3]
-
Target: GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that function as obligate heterodimers (GABA-B1 and GABA-B2 subunits).
-
Signaling Pathway: Activation of GABA-B normally leads to the recruitment of G
proteins. This inhibits Adenylyl Cyclase (reducing cAMP) and activates G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing neuronal hyperpolarization. -
Antagonism: SCH 50911 binds to the "Venus flytrap" domain of the GABA-B1 subunit, preventing the closure required for receptor activation. This blocks both the presynaptic inhibition of neurotransmitter release and the postsynaptic hyperpolarization.
Signaling Pathway Visualization
Caption: Schematic of GABA-B signaling. SCH 50911 competitively blocks the receptor, preventing Gi/o-mediated inhibition of Adenylyl Cyclase and activation of GIRK channels.
Biological Activity Profile
In Vitro Potency & Selectivity
SCH 50911 is distinguished by its high selectivity profile, making it a "clean" pharmacological probe.
-
Binding Affinity: IC
= 1.1 µM (Rat brain membranes).[1] -
Functional Potency: IC
= 3.0 µM (Inhibition of GABA-B autoreceptors).[2] -
Selectivity:
In Vivo Pharmacology[1][4]
-
CNS Penetration: Unlike peptide-based antagonists, the zwitterionic nature of SCH 50911 allows it to cross the BBB effectively.
-
Seizure Models:
-
Pro-convulsant: At high doses, blockade of inhibitory GABA-B tone can lower seizure threshold.
-
Absence Seizures: In the lethargic mouse model (lh/lh), SCH 50911 suppresses absence seizures, confirming the role of aberrant GABA-B signaling in this pathology.
-
-
GHB Reversal: SCH 50911 rapidly reverses the sedative and lethal effects of
-hydroxybutyric acid (GHB) overdose in mice, confirming GHB's mechanism is mediated via GABA-B. -
Cognition: Enhances Long-Term Potentiation (LTP) in the hippocampus by blocking presynaptic GABA-B autoreceptors, thereby facilitating glutamate release.
Experimental Protocols
A. Synthesis of SCH 50911 (Reconstructed Route)
Note: This protocol is based on the chiral pool synthesis method utilizing (R)-epichlorohydrin to establish the (S)-stereocenter.
Materials: 2-amino-2-methyl-1-propanol, (R)-epichlorohydrin, Sodium hydride (NaH), Toluene, Oxidizing agent (Jones reagent or TEMPO).
-
Ring Formation:
-
Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in dry toluene.
-
Add (R)-epichlorohydrin (1.1 eq) slowly.
-
Heat to reflux (cyclization occurs via nucleophilic attack of the alcohol on the epoxide, followed by displacement of the chloride by the amine).
-
Intermediate: [(2S)-5,5-dimethylmorpholin-2-yl]methanol.
-
-
Oxidation:
-
Dissolve the intermediate methanol in acetone.
-
Add Jones reagent (CrO₃/H₂SO₄) dropwise at 0°C until the orange color persists.
-
Quench with isopropanol.
-
-
Purification:
-
Extract with ethyl acetate, dry over MgSO₄.
-
Recrystallize the HCl salt from ethanol/ether.
-
Validation: Verify chirality via optical rotation (
) and structure via ¹H-NMR (look for gem-dimethyl singlets at ~1.2 ppm).
-
B. Electrophysiology: Validation of GABA-B Blockade
Objective: Confirm SCH 50911 activity in hippocampal slices.
-
Preparation: Prepare 300 µm transverse hippocampal slices from Sprague-Dawley rats in ice-cold ACSF.
-
Recording: Perform whole-cell patch-clamp on CA1 pyramidal neurons.
-
Agonist Challenge: Bath apply Baclofen (10 µM) .
-
Expected Response: Outward current (I_Bac) of 50-100 pA at -50 mV holding potential (mediated by GIRK channels).
-
-
Antagonist Application: Co-apply SCH 50911 (10-20 µM) .
-
Result: Rapid reversal of the outward current back to baseline.
-
-
Washout: Remove SCH 50911; the Baclofen current should recover (demonstrating reversibility).
References
-
Bolser, D. C., et al. (1995).[3] "The pharmacology of SCH 50911: a novel, orally-active GABA-B receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 274(3), 1393-1398.[1] Link
-
Blythin, D. J., et al. (1996).[3] "Substituted Morpholine-2S-acetic Acid Derivatives: SCH 50911 and Related Compounds as Novel GABA-B Antagonists." Bioorganic & Medicinal Chemistry Letters, 6(13), 1529-1534.[5] Link
-
Carai, M. A., et al. (2004).[4] "Protection by the GABA-B receptor antagonist, SCH 50911, of gamma-hydroxybutyric acid-induced mortality in mice."[3][6][4] European Journal of Pharmacology, 503(1-3), 77-80.[4] Link
-
Ong, J., et al. (1998).[3] "The morpholino-acetic acid analogue SCH 50911 is a selective GABA-B receptor antagonist in rat neocortical slices."[3] European Journal of Pharmacology, 362(1), 35-41. Link
-
Hosford, D. A., et al. (1995).[3] "Characterization of the antiabsence effects of SCH 50911, a GABA-B receptor antagonist, in the lethargic mouse model." Journal of Pharmacology and Experimental Therapeutics, 274(3), 1399-1403. Link
Sources
- 1. The pharmacology of SCH 50911: a novel, orally-active GABA-beta receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Protection by the GABAB receptor antagonist, SCH 50911, of gamma-hydroxybutyric acid-induced mortality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
